4-((4-(tert-Butyl)benzylidene)amino)-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol
Description
The compound 4-((4-(tert-Butyl)benzylidene)amino)-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol is a triazole-based Schiff base characterized by a 4-(tert-butyl)benzylidene moiety at position 4 and a 3-chlorophenyl group at position 5 of the triazole ring. This compound is synthesized via condensation of 4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol with 4-(tert-butyl)benzaldehyde under acidic conditions, a method consistent with related triazole derivatives .
Properties
CAS No. |
478254-84-1 |
|---|---|
Molecular Formula |
C19H19ClN4S |
Molecular Weight |
370.9 g/mol |
IUPAC Name |
4-[(E)-(4-tert-butylphenyl)methylideneamino]-3-(3-chlorophenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C19H19ClN4S/c1-19(2,3)15-9-7-13(8-10-15)12-21-24-17(22-23-18(24)25)14-5-4-6-16(20)11-14/h4-12H,1-3H3,(H,23,25)/b21-12+ |
InChI Key |
DLPMWNKFAHSQQT-CIAFOILYSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC(=CC=C3)Cl |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-(tert-Butyl)benzylidene)amino)-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol typically involves multi-step organic reactions. One common method starts with the preparation of the triazole ring, followed by the introduction of the chlorophenyl group and the tert-butylbenzylidene moiety. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to consistent product quality and reduced waste.
Chemical Reactions Analysis
Types of Reactions
4-((4-(tert-Butyl)benzylidene)amino)-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., chlorine gas). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that triazole derivatives exhibit potent antimicrobial properties. For instance, studies have shown that various triazole compounds can inhibit the growth of bacteria and fungi. The specific compound has been evaluated for its efficacy against multiple strains of bacteria and fungi, revealing promising results in inhibiting their growth .
Antitubercular Properties
A notable application of triazole derivatives is their potential as antitubercular agents. The compound has been tested against Mycobacterium tuberculosis, showing significant activity against both drug-sensitive and multi-drug-resistant strains. The mechanism involves targeting bacterial enzymes critical for folate synthesis, which are vital for bacterial growth .
Anticancer Activity
Triazoles have also been investigated for their anticancer properties. Some derivatives have shown the ability to induce apoptosis in cancer cells by interfering with cell cycle regulation and promoting oxidative stress. The specific compound's structural features may enhance its interaction with cellular targets involved in cancer progression .
Enzyme Inhibition
The compound has been explored as a potential inhibitor of various enzymes, including protein kinases and other targets involved in signaling pathways related to cancer and inflammation. This inhibition can lead to therapeutic effects in diseases where these enzymes play a critical role .
Ligand Formation
Due to its thiol group, the compound can act as a ligand in coordination chemistry, facilitating the synthesis of metal complexes. These complexes can exhibit unique electronic and optical properties, making them suitable for applications in catalysis and materials science .
Nanomaterials Synthesis
The compound has potential applications in nanotechnology, particularly in the synthesis of nanoparticles. Its ability to stabilize metal ions can lead to the formation of metal nanoparticles with controlled size and morphology, which are essential for various technological applications .
Case Studies
Mechanism of Action
The mechanism of action of 4-((4-(tert-Butyl)benzylidene)amino)-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The specific pathways involved depend on the context in which the compound is used, such as its antimicrobial or anticancer activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
Key structural analogs differ in substituents on the benzylidene group (position 4) and the aryl group at position 4. These modifications influence physicochemical properties such as melting point, solubility, and synthetic yield.
Observations :
- Electron-donating groups (e.g., methoxy in Ligand 54) generally lower melting points compared to electron-withdrawing groups (e.g., nitro in ), likely due to reduced intermolecular interactions.
Antimicrobial Activity:
- Compounds with a 3-chlorophenyl group (e.g., 4-((3-methoxybenzylidene)amino)-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol) exhibit significant antimicrobial activity, with some derivatives outperforming standard drugs .
- Nitro-substituted analogs (e.g., 3-nitrobenzylidene in ) show enhanced reactivity but may exhibit higher cytotoxicity, as nitro groups are often associated with metabolic activation to toxic intermediates.
Toxicity Profile:
- The compound 4-((3,4-dimethoxybenzylidene)amino)-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol has an LD50 of 1190 mg/kg (Class IV toxicity), indicating low acute toxicity . This contrasts with nitro-containing analogs, where toxicity data are lacking but inferred to be higher.
Key Research Findings
Lipophilicity and Bioavailability : The tert-butyl group in the target compound enhances lipophilicity, which may improve pharmacokinetic properties compared to polar analogs like Ligand 54 .
Biological Activity
The compound 4-((4-(tert-butyl)benzylidene)amino)-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol is a member of the triazole-thiol class, which has garnered attention for its diverse biological activities, particularly in anticancer and antimicrobial applications. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 359.90 g/mol. The structure features a triazole ring substituted with a thiol group and a tert-butyl benzylidene moiety, which is crucial for its biological activity.
Anticancer Activity
Recent studies have demonstrated that triazole-thiol derivatives exhibit significant anticancer properties. The specific compound under review has shown promising results in inhibiting cancer cell proliferation:
- Cell Lines Tested : The compound was evaluated against several cancer cell lines, including human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1).
- Cytotoxicity : The cytotoxic effects were assessed using the MTT assay, revealing that the compound exhibited notable cytotoxicity, particularly against melanoma cells, with an IC50 value indicating effective inhibition of cell growth .
Antimicrobial Activity
In addition to its anticancer properties, 4-((4-(tert-butyl)benzylidene)amino)-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol has shown potential as an antimicrobial agent:
- Microbial Strains Tested : The compound was tested against various bacterial strains, demonstrating moderate to significant antibacterial activity.
- Mechanism of Action : The presence of the thiol group is believed to enhance the compound's ability to disrupt microbial cell membranes and inhibit key metabolic pathways .
Structure-Activity Relationship (SAR)
The biological activity of triazole-thiol compounds is often linked to their structural features. Key observations include:
- Substituent Effects : The tert-butyl group and the chlorophenyl ring are essential for enhancing both anticancer and antimicrobial activities. The electron-donating nature of these groups likely contributes to increased reactivity and interaction with biological targets .
- Thiol Group Importance : The thiol moiety plays a critical role in mediating interactions with cellular components, enhancing the overall biological efficacy of the compound .
Case Studies
- Study on Cancer Cell Migration : A study highlighted that derivatives similar to our compound effectively inhibited migration in cancer cells, suggesting potential applications in preventing metastasis .
- Comparative Study on Triazole Derivatives : Research comparing various triazole derivatives indicated that those containing thiol groups exhibited enhanced cytotoxicity compared to their non-thiol counterparts .
Data Table: Biological Activity Summary
| Activity Type | Tested Cell Lines/Strains | IC50 Value (µM) | Observations |
|---|---|---|---|
| Anticancer | IGR39 (Melanoma) | <10 | Significant cytotoxicity observed |
| MDA-MB-231 (Breast) | 15 | Moderate inhibition | |
| Panc-1 (Pancreatic) | 20 | Effective growth inhibition | |
| Antimicrobial | E. coli | 50 | Moderate antibacterial activity |
| S. aureus | 40 | Effective against Gram-positive bacteria |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-((4-(tert-Butyl)benzylidene)amino)-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol?
- Methodological Answer : The synthesis typically involves a two-step process:
- Step 1 : Preparation of the 4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol intermediate via cyclization of thiosemicarbazide derivatives under reflux conditions.
- Step 2 : Condensation of the intermediate with 4-(tert-butyl)benzaldehyde in a polar solvent (e.g., ethanol or methanol) under acidic (e.g., acetic acid) or basic conditions. The Schiff base formation is monitored via TLC, and the product is purified via recrystallization or column chromatography .
- Key Considerations : Solvent choice and reaction temperature significantly impact yield. For example, ethanol reflux (78°C) is preferred for better solubility of aromatic aldehydes .
Q. What characterization techniques are essential for confirming the structure of this compound?
- Methodological Answer : A combination of spectroscopic and crystallographic methods is critical:
- NMR Spectroscopy : H and C NMR confirm the presence of tert-butyl (δ ~1.3 ppm for -C(CH)), aromatic protons (δ 7.2–8.1 ppm), and the triazole-thiol moiety.
- IR Spectroscopy : Bands at ~2550 cm (S-H stretch) and ~1600 cm (C=N stretch) validate functional groups.
- X-ray Crystallography : Resolves stereochemistry (E/Z isomerism of the benzylidene group) and confirms molecular packing .
- Data Interpretation : Discrepancies in S-H stretching (e.g., absence in IR due to thione-thiol tautomerism) require complementary mass spectrometry (HRMS) for validation .
Q. What are the common biological activities associated with triazole-thiol derivatives like this compound?
- Methodological Answer : Structural analogs demonstrate:
- Antimicrobial Activity : Inhibition of bacterial folate synthesis via competitive binding to dihydrofolate reductase (IC values: 2–10 μM against S. aureus) .
- Anticancer Potential : Induction of apoptosis in cancer cell lines (e.g., MCF-7 breast cancer) through ROS-mediated pathways (EC ~15 μM) .
- Experimental Design : Bioassays should include positive controls (e.g., ciprofloxacin for antibacterial tests) and dose-response curves to quantify potency .
Advanced Research Questions
Q. How can computational methods like DFT aid in understanding the reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations provide insights into:
- Reaction Mechanisms : Transition state modeling for Schiff base formation, highlighting nucleophilic attack by the amino group on the aldehyde carbonyl.
- Electronic Properties : HOMO-LUMO gaps (~4.5 eV) predict charge-transfer interactions with biological targets (e.g., DNA intercalation).
- Solvent Effects : COSMO-RS simulations optimize solvent selection (e.g., ethanol vs. DMF) for reaction efficiency .
- Validation : Experimental UV-Vis spectra (λ ~300 nm for π→π* transitions) should align with TD-DFT results .
Q. What strategies resolve contradictions in biological activity data across different studies?
- Methodological Answer : Discrepancies often arise from:
- Structural Variants : Minor substituent changes (e.g., chloro vs. fluoro at the phenyl ring) alter logP and membrane permeability. Compare IC values of analogs (e.g., 4-fluorophenyl vs. 3-chlorophenyl derivatives) .
- Assay Conditions : Varying pH (e.g., 7.4 vs. 6.5) affects thiol/thione equilibrium. Standardize protocols using PBS buffer (pH 7.4) and pre-reduce samples with DTT .
- Case Study : A 20% discrepancy in antifungal activity between studies was traced to differences in fungal strain susceptibility and inoculum size .
Q. How can reaction conditions be optimized to improve yield and purity?
- Methodological Answer : Use a Design of Experiments (DoE) approach:
- Variables : Temperature (60–100°C), solvent (ethanol, methanol, DMF), catalyst (p-toluenesulfonic acid vs. acetic acid).
- Response Surface Modeling : Identifies ethanol at 80°C with 2 mol% acetic acid as optimal (yield: 78–85%, purity >95% by HPLC) .
- Scale-Up Challenges : Replace batch reactors with continuous flow systems to enhance heat/mass transfer and reduce byproducts .
Q. What are the challenges in correlating in vitro activity with in silico docking results?
- Methodological Answer : Key issues include:
- Protein Flexibility : Static docking (e.g., AutoDock Vina) may overlook conformational changes in target enzymes. Use molecular dynamics (MD) simulations (50 ns trajectories) to account for binding pocket dynamics .
- Solvation Effects : Implicit solvent models (e.g., GB/SA) underestimate hydrophobic interactions. Validate with explicit water MD .
- Case Study : A predicted IC of 8 μM (docking) vs. experimental 22 μM was reconciled by incorporating entropy changes via MM-PBSA calculations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
